Calcitonin (human)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Humanes Calcitonin ist ein Peptidhormon, das aus 32 Aminosäuren besteht. Es wird von den parafollikulären Zellen (auch bekannt als C-Zellen) der Schilddrüse beim Menschen ausgeschüttet. Die Hauptfunktion des humanen Calcitonins besteht darin, den Kalziumspiegel im Blut durch Senkung zu regulieren. Dies erreicht es, indem es die Aktivität der Osteoklasten in den Knochen hemmt, wodurch die Freisetzung von Kalzium in den Blutkreislauf reduziert wird .

2. Präparationsmethoden

Synthetische Routen und Reaktionsbedingungen: Humanes Calcitonin kann mittels Festphasen-Peptidsynthese (SPPS) synthetisiert werden. Diese Methode beinhaltet die schrittweise Addition von Aminosäuren an eine wachsende Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst die folgenden Schritte:

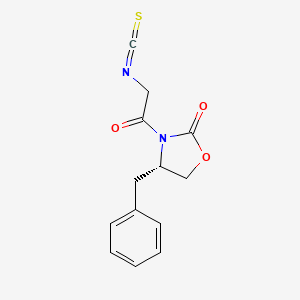

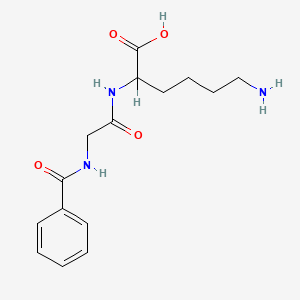

Kupplung: Jede Aminosäure wird mithilfe eines Kupplungsreagenzes wie Dicyclohexylcarbodiimid (DCC) oder Benzotriazol-1-yloxytris(dimethylamino)phosphoniumhexafluorophosphat (BOP) an die wachsende Kette gekoppelt.

Entschützung: Die Schutzgruppen an den Aminosäuren werden mit Trifluoressigsäure (TFA) entfernt.

Spaltung: Das fertige Peptid wird mit einem Spaltungsreagenz wie Fluorwasserstoffsäure (HF) vom Harz abgespalten.

Industrielle Produktionsmethoden: In industriellen Umgebungen wird humanes Calcitonin mittels rekombinanter DNA-Technologie hergestellt. Dazu wird das Gen, das für Calcitonin kodiert, in ein geeignetes Expressionssystem, wie beispielsweise Escherichia coli oder Hefe, eingebracht. Das exprimierte Peptid wird dann mithilfe von Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) aufgereinigt, um die gewünschte Reinheit zu erreichen .

Wissenschaftliche Forschungsanwendungen

Humanes Calcitonin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Medizin: Es wird zur Behandlung von Erkrankungen wie Morbus Paget, Hyperkalzämie und Osteoporose eingesetzt.

5. Wirkmechanismus

Humanes Calcitonin übt seine Wirkung aus, indem es an den Calcitoninrezeptor auf Osteoklasten bindet, die für den Knochenabbau verantwortlich sind. Diese Bindung hemmt die Aktivität von Osteoklasten, wodurch der Abbau von Knochen und die Freisetzung von Kalzium in den Blutkreislauf reduziert werden. Die Hemmung von Osteoklasten erfolgt über einen cAMP-abhängigen Mechanismus und intrazelluläre Kalziumsignalisierung .

Wirkmechanismus

Target of Action

Calcitonin (human) primarily targets osteoclasts , which are cells responsible for bone resorption . It also interacts with the calcitonin receptor found primarily in osteoclasts . The role of these targets is crucial in the regulation of bone mineral metabolism and maintenance of calcium and phosphate homeostasis .

Mode of Action

Calcitonin (human) inhibits osteoclast-mediated bone resorption through the regulation of the number and activity of osteoclasts . This action disrupts the cytoskeletal organization of osteoclasts, leading to a decrease in the number of active osteoclasts . The overall effect is a decrease in bone resorption, leading to an increase in bone calcium content and a reduction in the levels of serum calcium and serum phosphorus .

Biochemical Pathways

Calcitonin (human) is involved in the regulation of calcium (Ca2+) metabolism . It acts to reduce blood calcium (Ca2+), opposing the effects of parathyroid hormone (PTH) . This regulation affects the calcium-phosphorus metabolism, leading to decreases in urinary calcium, magnesium, and urine hydroxyproline .

Pharmacokinetics

Calcitonin (human) is metabolized in the kidneys and has a plasma half-life of approximately 5 minutes . This rapid metabolism and elimination mean that the bioavailability of calcitonin (human) can be influenced by factors such as renal function.

Result of Action

The molecular and cellular effects of calcitonin’s action include an increase in bone calcium content, a reduction in the levels of serum calcium and serum phosphorus, and a decrease in the number of active osteoclasts . These changes result in decreased bone resorption and increased bone density .

Action Environment

Environmental factors can influence the action, efficacy, and stability of calcitonin (human). For example, lifestyle factors such as smoking, body mass index (BMI), diet, alcohol, and exercise can affect the levels of calcitonin in the body . Among these, smoking has been found to increase calcitonin levels . In terms of pollutants, exposure to certain heavy metals and chemicals can also affect calcitonin levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Calcitonin human can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Coupling: Each amino acid is coupled to the growing chain using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).

Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as hydrofluoric acid (HF).

Industrial Production Methods: In industrial settings, calcitonin human is produced using recombinant DNA technology. This involves inserting the gene encoding calcitonin into a suitable expression system, such as Escherichia coli or yeast. The expressed peptide is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Humanes Calcitonin unterliegt hauptsächlich Peptidbindungsbildungs- und -spaltungsreaktionen. Aufgrund seiner Peptidnatur nimmt es in der Regel nicht an Oxidations-, Reduktions- oder Substitutionsreaktionen teil.

Häufige Reagenzien und Bedingungen:

Kupplungsreagenzien: Dicyclohexylcarbodiimid (DCC), Benzotriazol-1-yloxytris(dimethylamino)phosphoniumhexafluorophosphat (BOP).

Entschützungsreagenzien: Trifluoressigsäure (TFA).

Spaltungsreagenzien: Fluorwasserstoffsäure (HF).

Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist das humanes Calcitonin-Peptid selbst, das für verschiedene therapeutische Anwendungen eingesetzt wird .

Vergleich Mit ähnlichen Verbindungen

Humanes Calcitonin ähnelt anderen Peptidhormonen wie Lachscalcitonin, α-Calcitonin-Gen-verwandtes Peptid (αCGRP) und β-Calcitonin-Gen-verwandtes Peptid (βCGRP). Humanes Calcitonin ist einzigartig in seiner spezifischen Aminosäuresequenz und seiner physiologischen Rolle beim Menschen. Lachscalcitonin beispielsweise hat eine andere Aminosäuresequenz und ist in biologischen Assays potenter .

Ähnliche Verbindungen:

- Lachscalcitonin

- α-Calcitonin-Gen-verwandtes Peptid (αCGRP)

- β-Calcitonin-Gen-verwandtes Peptid (βCGRP)

- Amylin

- Adrenomedullin

- Adrenomedullin 2 (Intermedin)

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of Calcitonin (human) involves solid-phase peptide synthesis.", "Starting Materials": [ "Fmoc-protected amino acids", "Resin", "Coupling reagents", "Cleavage reagents" ], "Reaction": [ "Activation of resin with coupling reagent", "Addition of Fmoc-protected amino acid to resin", "Removal of Fmoc group with base", "Coupling of next Fmoc-protected amino acid", "Repeat until full peptide sequence is synthesized", "Cleavage of peptide from resin with cleavage reagent", "Purification of crude peptide", "Oxidation of cysteine residues to form disulfide bonds", "Refolding of peptide to form correct tertiary structure", "Final purification of Calcitonin (human)" ] } | |

CAS-Nummer |

21215-62-3 |

Molekularformel |

C151H226N40O45S3 |

Molekulargewicht |

3417.9 g/mol |

IUPAC-Name |

(3S)-4-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(4R,10S,13S,16S,22R)-22-amino-16-(2-amino-2-oxoethyl)-7-[(1R)-1-hydroxyethyl]-10-(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C151H226N40O45S3/c1-17-75(8)118(144(229)163-67-114(205)183-117(74(6)7)143(228)162-64-112(203)165-77(10)150(235)190-50-29-38-106(190)124(158)209)185-125(210)76(9)166-145(230)120(79(12)194)186-131(216)92(45-47-109(155)200)170-142(227)107-39-30-51-191(107)151(236)103(58-85-35-25-20-26-36-85)180-148(233)122(81(14)196)188-139(224)99(59-87-63-159-71-164-87)176-133(218)96(55-83-31-21-18-22-32-83)174-128(213)90(37-27-28-49-152)168-136(221)101(61-111(157)202)177-134(219)97(56-84-33-23-19-24-34-84)175-137(222)102(62-116(207)208)178-129(214)91(44-46-108(154)199)171-147(232)121(80(13)195)187-138(223)98(57-86-40-42-88(198)43-41-86)179-146(231)119(78(11)193)184-115(206)66-161-127(212)94(53-72(2)3)172-130(215)93(48-52-237-16)169-141(226)105-70-239-238-69-89(153)126(211)160-65-113(204)167-100(60-110(156)201)135(220)173-95(54-73(4)5)132(217)181-104(68-192)140(225)189-123(82(15)197)149(234)182-105/h18-26,31-36,40-43,63,71-82,89-107,117-123,192-198H,17,27-30,37-39,44-62,64-70,152-153H2,1-16H3,(H2,154,199)(H2,155,200)(H2,156,201)(H2,157,202)(H2,158,209)(H,159,164)(H,160,211)(H,161,212)(H,162,228)(H,163,229)(H,165,203)(H,166,230)(H,167,204)(H,168,221)(H,169,226)(H,170,227)(H,171,232)(H,172,215)(H,173,220)(H,174,213)(H,175,222)(H,176,218)(H,177,219)(H,178,214)(H,179,231)(H,180,233)(H,181,217)(H,182,234)(H,183,205)(H,184,206)(H,185,210)(H,186,216)(H,187,223)(H,188,224)(H,189,225)(H,207,208)/t75-,76-,77-,78+,79+,80+,81+,82+,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,117-,118-,119-,120-,121-,122-,123?/m0/s1 |

InChI-Schlüssel |

LDVRMNJZLWXJPL-GXQFRRLTSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@@H]8CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)N8)[C@@H](C)O)CO)CC(C)C)CC(=O)N)N |

Kanonische SMILES |

CCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)N1CCCC1C(=O)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C8CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N8)C(C)O)CO)CC(C)C)CC(=O)N)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Zirconium,[(7aS,7'aS)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI)](/img/structure/B1139551.png)

![Trisodium;[[(2R,3S,4R,5R)-5-(8-bromo-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B1139564.png)